

Application Note & Synthesis Protocol: 4-(3-Bromophenyl)morpholine Hydrochloride

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Compound of Interest

Compound Name:	4-(3-Bromophenyl)morpholine hydrochloride
CAS No.:	197846-83-6
Cat. No.:	B1372364

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Abstract

This document provides a comprehensive guide for the synthesis of **4-(3-Bromophenyl)morpholine hydrochloride**, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable two-step procedure commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the free base, 4-(3-Bromophenyl)morpholine, followed by its conversion to the corresponding hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Context

Morpholine and its derivatives are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. The title compound, 4-(3-Bromophenyl)morpholine, serves as a key intermediate, providing a reactive "handle" (the

bromine atom) for further functionalization via cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for storage and downstream applications.

The core of this synthesis is the Buchwald-Hartwig amination, a Nobel Prize-winning transformation that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and amines under relatively mild conditions, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution would fail.[1][2]

Reaction Scheme and Mechanism

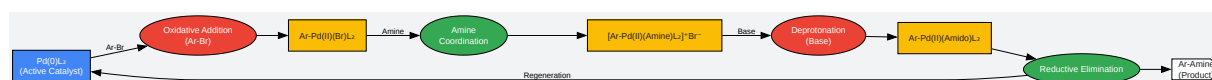
The synthesis proceeds in two distinct stages:

Step 1: Buchwald-Hartwig Amination 1,3-Dibromobenzene is coupled with morpholine using a palladium catalyst and a phosphine ligand to yield 4-(3-Bromophenyl)morpholine.

Step 2: Hydrochloride Salt Formation The purified 4-(3-Bromophenyl)morpholine free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

The Buchwald-Hartwig Catalytic Cycle

The mechanism involves a series of well-defined steps orchestrated by the palladium catalyst. [1][2] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates the amine, which is subsequently deprotonated by the base. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.



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Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Materials and Equipment

Reagents and Chemicals

Reagent/Material	CAS Number	Molecular Wt.	Supplier	Notes
1,3-Dibromobenzene	108-36-1	235.91 g/mol	Sigma-Aldrich	Liquid, 98% purity or higher.
Morpholine	110-91-8	87.12 g/mol	Sigma-Aldrich	Liquid, anhydrous, 99% or higher.
Palladium(II) Acetate	3375-31-3	224.50 g/mol	Strem Chemicals	Catalyst precursor.
(±)-BINAP	98327-87-8	622.67 g/mol	Sigma-Aldrich	Ligand.
Sodium tert-butoxide	865-48-5	96.10 g/mol	Acros Organics	Strong base, handle under inert gas.
Toluene	108-88-3	92.14 g/mol	Fisher Scientific	Anhydrous, for reaction solvent.
Ethyl Acetate	141-78-6	88.11 g/mol	VWR	ACS grade, for work-up and chromatography.
Hexanes	110-54-3	-	VWR	ACS grade, for chromatography.
Hydrochloric Acid	7647-01-0	36.46 g/mol	Sigma-Aldrich	2M solution in Diethyl Ether.
Diethyl Ether	60-29-7	74.12 g/mol	Fisher Scientific	Anhydrous, for salt formation.
Celite® 545	61790-53-2	-	Sigma-Aldrich	Filtration aid.
Magnesium Sulfate	7487-88-9	120.37 g/mol	Sigma-Aldrich	Anhydrous, for drying.

Equipment

- Three-neck round-bottom flask with reflux condenser
- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer with heating mantle and temperature controller
- Syringes and needles for liquid transfers
- Rotary evaporator
- Glassware for column chromatography
- Büchner funnel and filtration apparatus
- Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Protocol

The overall workflow involves the initial synthesis followed by purification and salt formation.

Figure 2: Overall experimental workflow.

Step 1: Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

CAUTION: This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

- **Reaction Setup:** To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (0.224 g, 1.0 mmol) and (±)-BINAP (0.747 g, 1.2 mmol).
- **Inert Atmosphere:** Evacuate and backfill the flask with argon or nitrogen three times.
- **Reagent Addition:** Under a positive pressure of inert gas, add anhydrous toluene (100 mL). Stir the mixture for 10 minutes. Then, add 1,3-dibromobenzene (11.79 g, 50 mmol), morpholine (5.23 g, 60 mmol), and sodium tert-butoxide (6.73 g, 70 mmol).^[3]

- Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base essential for the deprotonation step of the catalytic cycle.[1] An excess of the amine and base is used to drive the reaction to completion. BINAP is a bulky electron-rich phosphine ligand that promotes the crucial reductive elimination step.[4]
- Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by TLC or GC-MS.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL).
- Filtration: Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 30 mL).
- Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[3]

Step 2: Purification by Column Chromatography

- Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 v/v). Collect fractions and monitor by TLC.
- Isolation: Combine the fractions containing the pure product ($R_f \approx 0.4$ in 20% EtOAc/Hexanes) and concentrate under reduced pressure to afford 4-(3-Bromophenyl)morpholine as a yellow oil or low-melting solid.[3] A typical yield is around 70-80%.

Step 3: Formation of 4-(3-Bromophenyl)morpholine Hydrochloride

- **Dissolution:** Dissolve the purified 4-(3-Bromophenyl)morpholine (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of product).
- **Acidification:** While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate will form immediately.
 - **Rationale:** The basic nitrogen of the morpholine ring is protonated by HCl, forming the insoluble ionic salt. Using a pre-made solution of HCl in an organic solvent prevents the introduction of water.
- **Precipitation and Isolation:** Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.
- **Washing and Drying:** Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under high vacuum to a constant weight. The final product should be a white to off-white powder.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- **Molecular Formula:** C₁₀H₁₃BrClNO
- **Molecular Weight:** 278.57 g/mol
- **Appearance:** White to off-white powder[5]
- **Mass Spectrometry (ES+):** The free base will show a molecular ion peak at m/z 242 [M+H]⁺, corresponding to C₁₀H₁₂BrNO.[3]
- **NMR Spectroscopy (¹H and ¹³C):** The spectra should be consistent with the structure, showing characteristic peaks for the aromatic protons and the morpholine ring protons and carbons.

Safety and Handling

All procedures should be conducted by trained personnel in a properly equipped laboratory.

- Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory.[6][7]
- Chemical Hazards:
 - 1,3-Dibromobenzene: Causes skin, eye, and respiratory irritation. It is a combustible liquid. Avoid inhalation and contact with skin.[6][8]
 - Morpholine: Corrosive and flammable. Handle in a fume hood.
 - Sodium tert-butoxide: A strong, water-reactive base. Handle under an inert atmosphere to prevent reaction with moisture and air. Causes severe skin and eye burns.
 - Toluene and Ethers: Highly flammable liquids. Keep away from ignition sources.[6]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[6][8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.[6][8]
- Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to local and institutional regulations. Palladium-containing waste should be collected separately.

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